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Compound Name: S
carboxylic acid

Cat. No.: B1374308

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

Introduction: The Indazole Scaffold in Modern Drug
Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "bioisostere" of
indole, meaning it shares similar spatial and electronic properties. This characteristic allows
indazole-containing compounds to interact with biological targets originally identified for indole
derivatives, while often offering improved pharmacological profiles, such as enhanced
metabolic stability or selectivity.[1] Consequently, the indazole scaffold has become a
cornerstone in medicinal chemistry, leading to the development of numerous therapeutic
agents.[1]

Within this important class of molecules, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid
stands out as a critical and versatile building block. Its structure is primed for chemical
modification, featuring three key points for diversification: the bromine atom at the 5-position,
the carboxylic acid at the 3-position, and the N1-methyl group which resolves tautomerism and
modulates solubility. These features make it an invaluable intermediate for synthesizing
complex bioactive molecules, particularly in the development of novel therapies for oncology,
inflammation, and neurological disorders.[2][3]
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This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-indazole-3-
carboxylic acid, detailing its synthesis, chemical properties, and applications for researchers
and scientists in drug development.

Property Value Source
Molecular Formula CoH7BrN202 [41[5]
Molecular Weight 255.07 g/mol [5]

CAS Number 1363380-96-4 [5]
Appearance White to pale yellow solid [2]
Purity >97% [5]
Storage Room Temperature or 0-8°C [2][5]

Synthesis and Chemical Reactivity

The synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid is typically achieved
through a two-step process: first, the bromination of the indazole ring, followed by N-
methylation. The causality behind this sequence is strategic; direct methylation of the
commercially available indazole-3-carboxylic acid followed by bromination could lead to a
mixture of regioisomers and potential side reactions. Securing the bromine at the 5-position first
provides a more controlled and higher-yielding pathway.

Step 1: Synthesis of the Precursor, 5-bromo-1H-
indazole-3-carboxylic acid

The most common and efficient method for producing the unmethylated core is the direct
electrophilic bromination of indazole-3-carboxylic acid.

Mechanism Rationale: The reaction proceeds via an electrophilic aromatic substitution. Acetic
acid serves as a polar protic solvent that helps to solubilize the starting material at elevated
temperatures and facilitates the reaction. Bromine acts as the electrophile. The indazole ring is
activated towards electrophilic attack, and the substitution occurs preferentially at the C5 and
C7 positions. Under controlled conditions, the C5 position is favored.
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Detailed Experimental Protocol:[6][7]

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a
round-bottom flask equipped with a reflux condenser.

e Heat the suspension to 120°C until a clear solution is formed.
e Cool the solution to 90°C.

e Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL)
dropwise to the reaction mixture while maintaining the temperature at 90°C.

 After the addition is complete, continue heating the reaction mixture at 90°C for 16 hours.
e Cool the solution to room temperature.
e Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

« Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-
indazole-3-carboxylic acid as a white solid (Typical yield: 87.5%).[6][7]

Characterization Data (for 5-bromo-1H-indazole-3-carboxylic acid):

e H NMR (DMSO-ds): & 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J =
7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[6]

e ESI-MS: m/z 242.0 ([M+H]*).[6]

Step 2: N-Methylation

With the brominated core secured, the final step is the selective methylation of the N1 position
of the indazole ring.

Mechanism Rationale: The nitrogen at the N1 position of the indazole ring is nucleophilic and
can be alkylated using a suitable methylating agent. The choice of base is critical to
deprotonate the indazole N-H, increasing its nucleophilicity. An alkaline earth metal oxide or
alkoxide is effective in this role.[8] The solvent should be inert to the reactants and facilitate the
reaction.
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Detailed Experimental Protocol (Adapted from general principles):[8]

e To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., an
alcohol like methanol or an aprotic solvent like DMF), add an alkaline earth metal oxide such
as calcium oxide (CaO) or magnesium oxide (MgO) (1.1 eq).

 Stir the suspension at room temperature for 30-60 minutes.

« Add a methylating agent, such as dimethyl sulfate or iodomethane (1.1-1.5 eq), to the
mixture.

» Heat the reaction to a moderate temperature (e.g., 40-60°C) and monitor by TLC or LC-MS
until the starting material is consumed.

» Upon completion, cool the reaction, filter off the inorganic salts, and acidify the filtrate with an
acid like HCI to precipitate the product.

« Filter the solid, wash with water, and dry to obtain 5-bromo-1-methyl-1H-indazole-3-
carboxylic acid.
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Caption: Synthetic workflow for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.

Chemical Reactivity

The utility of this compound stems from its predictable reactivity at two primary sites: the
carboxylic acid and the C5-bromo position.

o Carboxylic Acid (C3-Position): The -COOH group is readily converted into other
functionalities. It can be transformed into esters, amides, or acid chlorides. This is the most
common handle used to link the indazole core to other molecular fragments. For instance,
amide coupling reactions using agents like EDCI and HOBt are routinely employed to
connect the indazole to various amines, building a library of diverse compounds for
screening.[9]
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e Bromo Group (C5-Position): The bromine atom is a versatile handle for cross-coupling

reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the

introduction of aryl, alkyl, or nitrogen-based substituents, providing a powerful tool for

modifying the electronic and steric properties of the molecule to optimize binding to a

biological target.
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Caption: Key reactive sites and common transformations of the title compound.

Applications in Drug Discovery and Development

5-bromo-1-methyl-1H-indazole-3-carboxylic acid is not a therapeutic agent itself but rather a

high-value starting material for the synthesis of active pharmaceutical ingredients (APIs). Its

derivatives have shown promise across multiple therapeutic areas.

Protein Kinase Inhibition
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A significant application of indazole derivatives is in the field of oncology as protein kinase
inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their
dysregulation is a hallmark of many cancers. The indazole scaffold can mimic the hinge-binding
motif of ATP, allowing it to sit in the active site of kinases and block their function. The C3-
carboxamide group is often used to extend into the solvent-exposed region of the ATP binding
pocket to enhance potency and selectivity, while modifications at the C5-position can fine-tune
the compound's properties.

Acetyl-CoA Carboxylase (ACC) Inhibition

Derivatives of indazole carboxylic acids have been investigated as inhibitors of acetyl-CoA
carboxylases (ACC1 and ACC2).[10] These enzymes are critical for fatty acid synthesis.
Inhibiting them can reduce lipid accumulation and improve insulin sensitivity, making them
attractive targets for treating obesity, type-2 diabetes, and non-alcoholic fatty liver disease
(NAFLD).[10]

Neurological and Inflammatory Disorders

The structural similarity of indazoles to endogenous signaling molecules like serotonin has led
to their exploration for treating neurological disorders.[2] For example, granisetron, a potent
anti-emetic, is an indazole-3-carboxamide derivative that acts as a selective 5-HTs receptor
antagonist.[1] This demonstrates the potential of the scaffold to interact with G-protein coupled
receptors (GPCRs) and ion channels, which are relevant targets for a host of central nervous
system and inflammatory conditions.
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Caption: Role of the title compound in a typical drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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